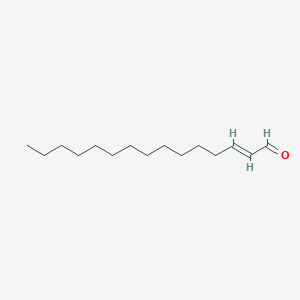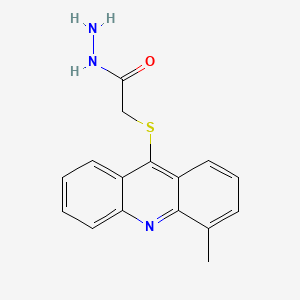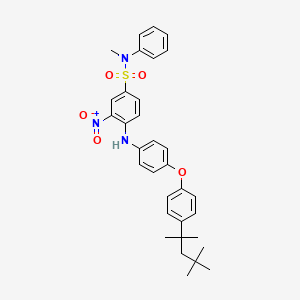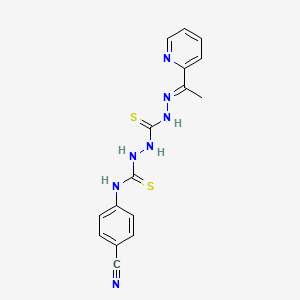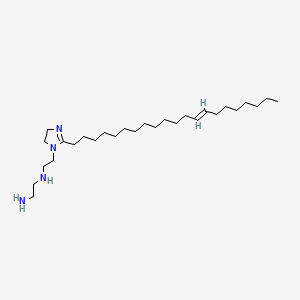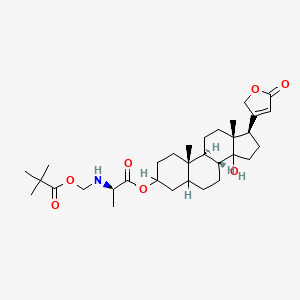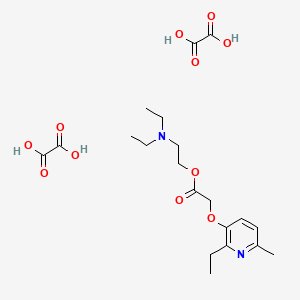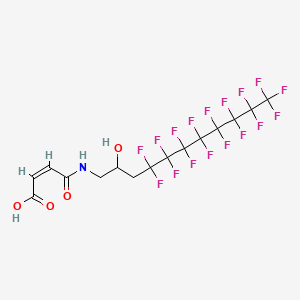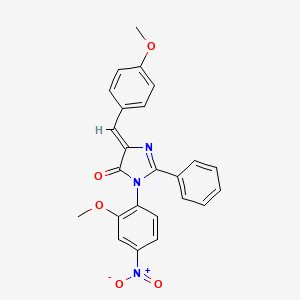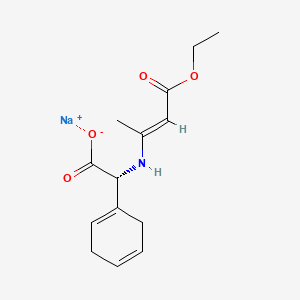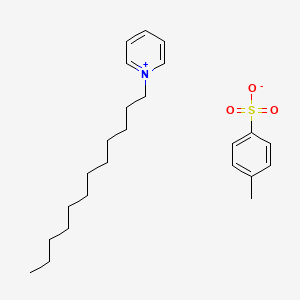
2-Methyl-5-nitro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde, O-((4-chlorophenyl)methyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-nitro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde, O-((4-chlorophenyl)methyl)oxime is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde, O-((4-chlorophenyl)methyl)oxime typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration, which involves the reaction of the indole core with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Formation of the Carboxaldehyde Group: The carboxaldehyde group can be introduced through the Vilsmeier-Haack reaction, which involves the reaction of the indole core with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Formation of the Oxime Group: The oxime group can be introduced through the reaction of the carboxaldehyde group with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the oxime group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid, while oxidation of the oxime group can lead to the formation of a nitroso compound.
Reduction: Reduction of the nitro group can lead to the formation of an amino compound.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to undergo various chemical reactions makes it useful for labeling and tracking biological molecules.
Medicine
In medicine, this compound can be used as a lead compound for the development of new drugs. Its indole core is known for its biological activity, and its various functional groups can be modified to enhance its pharmacological properties.
Industry
In industry, this compound can be used as a precursor for the synthesis of various fine chemicals and pharmaceuticals. Its unique chemical properties make it useful for the production of high-value products.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-nitro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde, O-((4-chlorophenyl)methyl)oxime is likely to involve multiple pathways due to its complex structure. The nitro group can undergo reduction to form reactive intermediates that can interact with various biomolecules. The oxime group can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. The indole core can interact with various receptors and enzymes, leading to a wide range of biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-nitro-1H-indole-3-carboxaldehyde: This compound lacks the phenylmethyl and oxime groups, making it less versatile in terms of chemical reactivity.
1-(Phenylmethyl)-1H-indole-3-carboxaldehyde: This compound lacks the nitro and oxime groups, making it less reactive in terms of oxidation and reduction reactions.
2-Methyl-5-nitro-1H-indole-3-carboxaldehyde oxime: This compound lacks the phenylmethyl group, making it less hydrophobic and potentially less bioavailable.
Uniqueness
The uniqueness of 2-Methyl-5-nitro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde, O-((4-chlorophenyl)methyl)oxime lies in its combination of functional groups, which allows it to undergo a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
150446-02-9 |
|---|---|
Molekularformel |
C24H20ClN3O3 |
Molekulargewicht |
433.9 g/mol |
IUPAC-Name |
(E)-1-(1-benzyl-2-methyl-5-nitroindol-3-yl)-N-[(4-chlorophenyl)methoxy]methanimine |
InChI |
InChI=1S/C24H20ClN3O3/c1-17-23(14-26-31-16-19-7-9-20(25)10-8-19)22-13-21(28(29)30)11-12-24(22)27(17)15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3/b26-14+ |
InChI-Schlüssel |
LWZLSZKOMYHDEM-VULFUBBASA-N |
Isomerische SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-])/C=N/OCC4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-])C=NOCC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


